PDE4 Isozyme Inhibition Potency: Dovramilast vs. Roflumilast, Apremilast, and Crisaborole
In comparative enzymatic assays, dovramilast (CC-11050) exhibits a distinct potency profile against PDE4 compared to other clinically relevant PDE4 inhibitors. Dovramilast inhibits PDE4 with an IC50 of 26.3 μM . In contrast, roflumilast displays an IC50 of approximately 0.7 nM for PDE4, representing a potency that is approximately 37,500-fold greater than dovramilast [1]. Apremilast inhibits PDE4 with an IC50 of 74 nM [2], and crisaborole with an IC50 of 490 nM . This data positions dovramilast as a low-potency PDE4 inhibitor relative to its peers, a characteristic that may be advantageous in therapeutic contexts requiring modulation of cAMP signaling without complete enzyme suppression.
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) for PDE4 enzyme |
|---|---|
| Target Compound Data | 26.3 μM (26,300 nM) |
| Comparator Or Baseline | Roflumilast: 0.7 nM; Apremilast: 74 nM; Crisaborole: 490 nM |
| Quantified Difference | Dovramilast is ~37,500-fold less potent than roflumilast, ~355-fold less potent than apremilast, and ~54-fold less potent than crisaborole. |
| Conditions | In vitro enzymatic inhibition assays using recombinant human PDE4 isoforms or cell lysates; specific assay conditions may vary between studies. |
Why This Matters
This difference in potency defines the compound's pharmacological window and informs its suitability for applications requiring fine-tuning of cAMP levels rather than complete PDE4 blockade.
- [1] Hatzelmann A, Schudt C. Anti-inflammatory and immunomodulatory potential of the novel PDE4 inhibitor roflumilast in vitro. J Pharmacol Exp Ther. 2001;297(1):267-279. View Source
- [2] Schafer PH, Parton A, Gandhi AK, et al. Apremilast, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis. Br J Pharmacol. 2010;159(4):842-855. View Source
